

BIBF 1202: A Comprehensive Technical Overview of its Pharmacokinetics and Pharmacodynamics

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Compound of Interest

Compound Name: *BIBF 1202*

Cat. No.: *B1666967*

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Introduction

BIBF 1202 is the primary and pharmacologically active metabolite of nintedanib (formerly known as BIBF 1120), a small molecule tyrosine kinase inhibitor. Nintedanib is approved for the treatment of idiopathic pulmonary fibrosis (IPF), certain forms of non-small cell lung cancer (NSCLC), and other progressive fibrosing interstitial lung diseases. Understanding the pharmacokinetic and pharmacodynamic profile of **BIBF 1202** is crucial for a comprehensive grasp of nintedanib's mechanism of action, its efficacy, and its safety profile. This technical guide provides an in-depth summary of the available data on **BIBF 1202**, including its metabolic pathway, pharmacokinetic parameters, and its activity as a tyrosine kinase inhibitor.

Pharmacokinetics

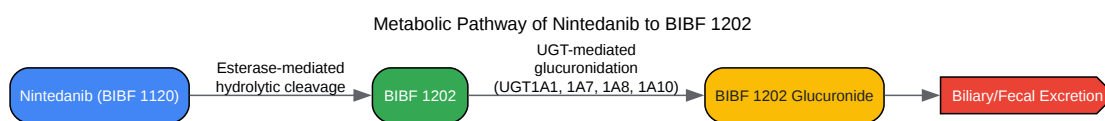
BIBF 1202 is formed in the body from its parent drug, nintedanib, through a primary metabolic pathway.

Metabolism and Elimination

Nintedanib is predominantly metabolized via hydrolytic cleavage by esterases, resulting in the formation of its free acid moiety, **BIBF 1202**.^[1] This biotransformation is a major route of clearance for nintedanib. Following its formation, **BIBF 1202** is subsequently glucuronidated by

uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, primarily UGT 1A1, UGT 1A7, UGT 1A8, and UGT 1A10, to form **BIBF 1202** glucuronide.[1] Both **BIBF 1202** and its glucuronide are mainly excreted through the biliary-fecal route, with less than 1% of the parent drug being eliminated via urine.[1]

The metabolic pathway of nintedanib to **BIBF 1202** and its subsequent glucuronidation is depicted in the following diagram:



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Metabolic conversion of nintedanib to **BIBF 1202** and its subsequent elimination.

Pharmacokinetic Parameters

Quantitative data on the pharmacokinetic parameters of **BIBF 1202** are summarized in the tables below. It is important to note that some of the available data comes from studies where nintedanib was co-administered with other drugs, which may influence the pharmacokinetic profile of its metabolites.

Table 1: Pharmacokinetic Parameters of **BIBF 1202** in Japanese Patients with IPF (Multiple Doses of Nintedanib)[2]

Parameter	Nintedanib Alone	Nintedanib with Pirfenidone
t _{max,ss} (h)	3–4	3–5
t _{1/2,ss} (h)	~23	27–26

t_{max,ss}: Time to reach maximum steady-state plasma concentration; t_{1/2,ss}: Terminal half-life at steady state.

Table 2: Geometric Mean C_{max,ss} of **BIBF 1202** in Japanese Patients with IPF (Nintedanib 150 mg twice daily)[2]

Treatment	gMean C _{max,ss} (ng/mL)
Nintedanib Alone	33.2
Nintedanib with Pirfenidone	15.4

gMean C_{max,ss}: Geometric mean maximum steady-state plasma concentration.

A population pharmacokinetic analysis of nintedanib in patients with non-small cell lung cancer (NSCLC) and idiopathic pulmonary fibrosis (IPF) found that the pharmacokinetics and covariate effects for **BIBF 1202** were similar to those of nintedanib.[3]

Pharmacodynamics

BIBF 1202 is an active metabolite that contributes to the overall pharmacological effect of nintedanib, albeit with a lower potency than the parent compound.[3]

Mechanism of Action and In Vitro Potency

Like its parent drug, **BIBF 1202** acts as a tyrosine kinase inhibitor. It has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The in vitro potency of **BIBF 1202** against this receptor is detailed in the table below.

Table 3: In Vitro Inhibitory Activity of **BIBF 1202**

Target	IC ₅₀ (nM)	Reference
VEGFR2	62	[4]

IC₅₀: Half-maximal inhibitory concentration.

While **BIBF 1202** demonstrates activity against VEGFR2, its potency against other key targets of nintedanib, such as Platelet-Derived Growth Factor Receptors (PDGFR) and Fibroblast Growth Factor Receptors (FGFR), is substantially lower than that of the parent compound. Specifically, in in-vivo cellular assays, **BIBF 1202** showed a significantly lower potency compared to nintedanib in stimulating human umbilical vascular endothelial cells (based on VEGF or bFGF stimulation) and in stimulating primary lung fibroblasts (based on PDGFR α and PDGFR β stimulation).[3] The in vivo efficacy of **BIBF 1202** was not observed in mouse xenograft models, suggesting that its plasma concentrations are unlikely to be the primary contributor to the clinical effects of nintedanib.[3]

Transporter Interactions

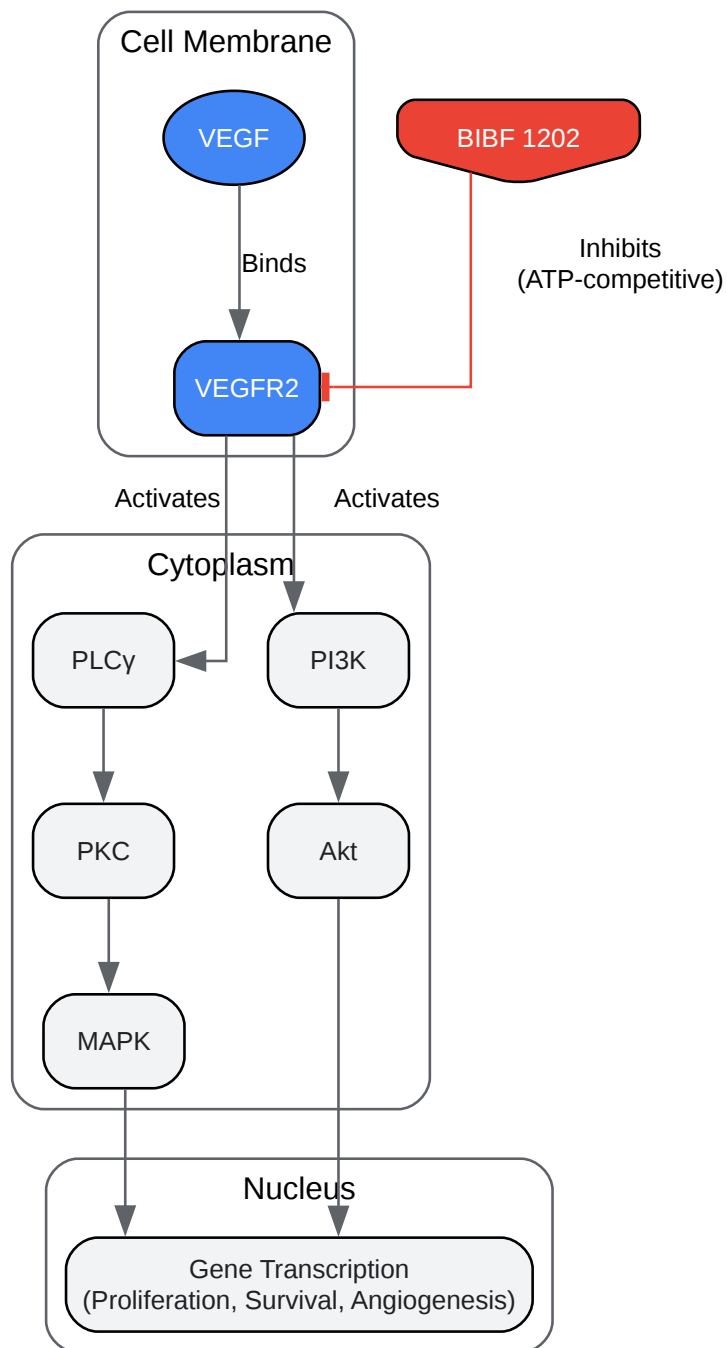
In vitro studies have shown that **BIBF 1202** is a substrate of the organic anion-transporting polypeptides OATP-1B1 and OATP-2B1.[1]

Signaling Pathway

By inhibiting VEGFR2, **BIBF 1202** can interfere with downstream signaling cascades that are crucial for angiogenesis, cell proliferation, and survival. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of signaling events, including the activation of the PLC γ -PKC-MAPK and the PI3K-Akt pathways. **BIBF 1202**, by blocking the ATP-binding site of the VEGFR2 kinase domain, inhibits these downstream signals.

A simplified representation of the VEGFR2 signaling pathway and the point of inhibition by **BIBF 1202** is shown below.

Simplified VEGFR2 Signaling Pathway and Inhibition by BIBF 1202

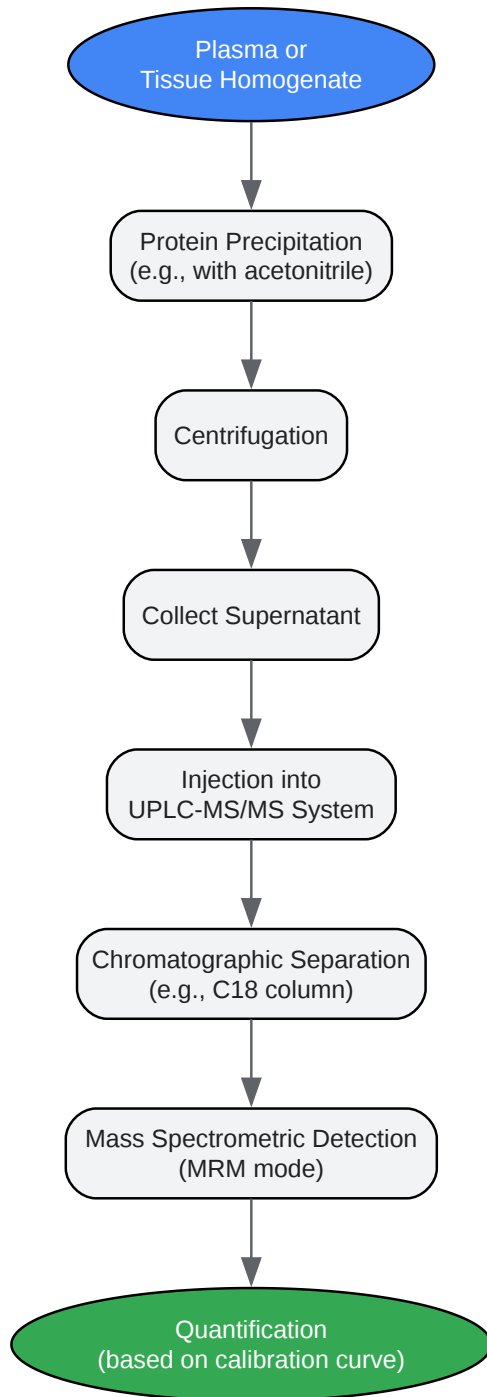
[Click to download full resolution via product page](#)VEGFR2 signaling pathway and the inhibitory action of **BIBF 1202**.

Experimental Protocols

Quantification of BIBF 1202 in Biological Matrices

A common and validated method for the simultaneous determination of nintedanib and **BIBF 1202** in plasma and tissue homogenates is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). A representative experimental workflow for such an analysis is outlined below.

Experimental Workflow for BIBF 1202 Quantification by UPLC-MS/MS

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A typical workflow for the quantification of **BIBF 1202** in biological samples.

A detailed protocol for such an assay would typically include the following steps:

- **Sample Preparation:** Protein precipitation of plasma or tissue homogenate samples is performed using a solvent like acetonitrile. An internal standard is added prior to precipitation to ensure accuracy.
- **Chromatographic Separation:** The supernatant is injected into a UPLC system equipped with a reverse-phase column (e.g., C18). A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., formic acid) is used to separate the analytes.
- **Mass Spectrometric Detection:** The eluent from the UPLC is introduced into a tandem mass spectrometer. Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for **BIBF 1202** and the internal standard.
- **Quantification:** The concentration of **BIBF 1202** in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

In Vitro Kinase Inhibition Assay

The inhibitory activity of **BIBF 1202** against tyrosine kinases like VEGFR2 is determined using in vitro kinase assays. A general protocol for such an assay to determine the IC₅₀ value is as follows:

- **Reagents and Materials:** Recombinant human VEGFR2 kinase, a suitable substrate (e.g., a synthetic peptide), ATP, assay buffer, and a detection reagent are required.
- **Assay Procedure:**
 - A series of dilutions of **BIBF 1202** are prepared.
 - The recombinant kinase and the substrate are incubated with the different concentrations of **BIBF 1202** in the assay buffer.
 - The kinase reaction is initiated by the addition of ATP.

- The reaction is allowed to proceed for a defined period at a specific temperature.
- The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (detecting incorporation of ^{32}P -ATP) or non-radiometric methods like fluorescence/luminescence-based assays that use phospho-specific antibodies or measure ATP depletion.
- Data Analysis: The percentage of kinase inhibition is calculated for each concentration of **BIBF 1202** relative to a control without the inhibitor. The IC_{50} value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

BIBF 1202 is the main, active metabolite of nintedanib, formed via esterase-mediated hydrolysis. It exhibits a pharmacokinetic profile that is closely related to its parent compound. While it contributes to the overall pharmacological activity of nintedanib through the inhibition of VEGFR2, its potency is considerably lower than that of nintedanib, particularly against other key receptor tyrosine kinases like PDGFRs. The clinical efficacy of nintedanib is therefore likely driven primarily by the parent molecule. A thorough understanding of the properties of **BIBF 1202** is essential for a complete characterization of nintedanib's disposition and activity in the body. Further research focusing on the specific pharmacokinetic parameters of **BIBF 1202** in various populations could provide additional insights.

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